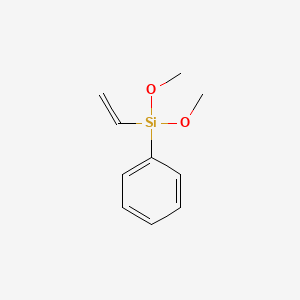
3,3'-Diacetyl-cis-azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diacetyl-cis-azobenzene is a derivative of azobenzene, a well-known compound characterized by its azo linkage (-N=N-) connecting two benzene rings. Azobenzene compounds are notable for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property makes them valuable in various applications, including molecular switches, sensors, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diacetyl-cis-azobenzene typically involves the acetylation of azobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where azobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the diacetylated product.
Industrial Production Methods
Industrial production of 3,3’-Diacetyl-cis-azobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Diacetyl-cis-azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between cis and trans forms upon exposure to UV or visible light.
Reduction: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Photoisomerization: Trans-3,3’-Diacetyl-azobenzene.
Reduction: 3,3’-Diacetyl-hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-Diacetyl-cis-azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Medicine: Investigated for potential use in photopharmacology, where light can be used to activate or deactivate drugs.
Industry: Utilized in the production of smart materials, such as light-responsive coatings and polymers.
Mecanismo De Acción
The primary mechanism of action for 3,3’-Diacetyl-cis-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo group from cis to trans or vice versa. This isomerization alters the molecular geometry and electronic properties, enabling the compound to interact differently with its environment. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or changing the physical properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with similar photoisomerization properties but without acetyl groups.
4,4’-Diacetyl-azobenzene: Another diacetylated derivative with acetyl groups at different positions.
Aminoazobenzene: Substituted azobenzene with amino groups, used in dye chemistry.
Uniqueness
3,3’-Diacetyl-cis-azobenzene is unique due to the specific positioning of the acetyl groups, which can influence its photoisomerization behavior and reactivity. The presence of acetyl groups can also enhance its solubility and stability, making it more suitable for certain applications compared to its unsubstituted counterparts.
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3 |
Clave InChI |
DOIWHHWUHOVBBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
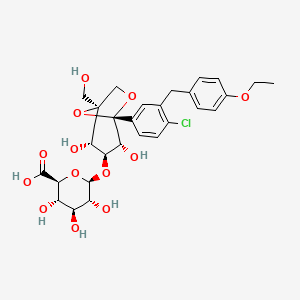
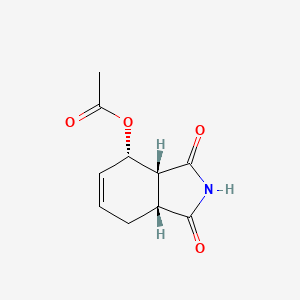
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
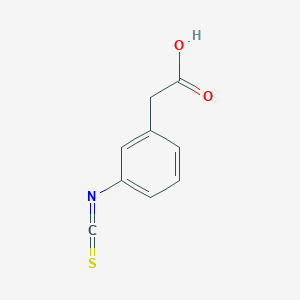
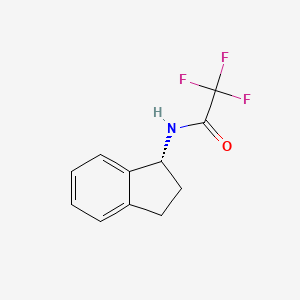

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
